molecular formula C10H18ClNO3 B2434322 Methyl 4-(2-oxopropyl)piperidine-4-carboxylate hydrochloride CAS No. 2230803-56-0

Methyl 4-(2-oxopropyl)piperidine-4-carboxylate hydrochloride

Cat. No.: B2434322
CAS No.: 2230803-56-0
M. Wt: 235.71
InChI Key: ZDJXTWMTMDSEQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-oxopropyl)piperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C10H17NO3·HCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-oxopropyl)piperidine-4-carboxylate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, such as 4-piperidone, the piperidine ring is constructed.

    Introduction of the Oxopropyl Group: The oxopropyl group is introduced via an alkylation reaction using a reagent like 2-bromoacetone.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

    Hydrochloride Salt Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-purity reagents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxopropyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the oxopropyl group can yield alcohol derivatives.

    Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom, with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: N-alkyl or N-acyl derivatives of the piperidine ring.

Scientific Research Applications

Methyl 4-(2-oxopropyl)piperidine-4-carboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives.

    Industrial Applications: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 4-(2-oxopropyl)piperidine-4-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific receptors or enzymes in the body, modulating their activity. The exact molecular targets and pathways would vary based on the derivative being studied.

Comparison with Similar Compounds

    Methyl 2-oxopiperidine-4-carboxylate: Similar structure but lacks the oxopropyl group.

    4-Piperidone: The parent compound from which many derivatives are synthesized.

    N-alkylpiperidines: Compounds with various alkyl groups attached to the nitrogen atom.

Uniqueness: Methyl 4-(2-oxopropyl)piperidine-4-carboxylate hydrochloride is unique due to the presence of both the oxopropyl and ester groups, which confer specific chemical reactivity and potential biological activity not found in simpler piperidine derivatives.

Properties

IUPAC Name

methyl 4-(2-oxopropyl)piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c1-8(12)7-10(9(13)14-2)3-5-11-6-4-10;/h11H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJXTWMTMDSEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(CCNCC1)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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